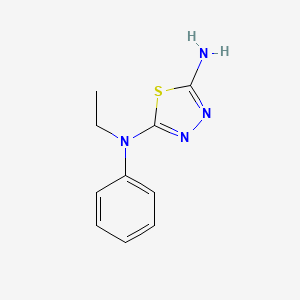

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine

Description

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with ethyl and phenyl groups at the 2- and 5-positions. For instance, and describe the preparation of related thiadiazoles through reactions of hydrazine derivatives with hydrazonoyl chlorides or bromides in the presence of bases like triethylamine . Such methods likely apply to the target compound, with substituents introduced via tailored starting materials.

The ethyl and phenyl substituents confer distinct physicochemical properties. The phenyl group contributes to aromatic stacking interactions, which could influence crystallinity and stability.

Properties

IUPAC Name |

2-N-ethyl-2-N-phenyl-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-14(8-6-4-3-5-7-8)10-13-12-9(11)15-10/h3-7H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAIPLQBOOHEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of phenylthiosemicarbazide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For example, compounds structurally similar to N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine have shown effectiveness in various seizure models. A study demonstrated that certain thiadiazole derivatives provided substantial protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The compound's mechanism of action is believed to involve modulation of GABAergic and voltage-gated ion channels .

Antimicrobial Properties

The 1,3,4-thiadiazole moiety has been associated with notable antimicrobial activity. Research indicates that derivatives of this compound exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain substituted thiadiazoles have shown minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin and fluconazole . This suggests potential applications in treating bacterial infections.

Anticancer Potential

Compounds containing the thiadiazole structure have also been investigated for their anticancer properties. Studies have reported that specific derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The ability of these compounds to target cancer cells while sparing normal cells presents a promising avenue for cancer therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions between appropriate diamines and sulfur-containing reagents. Understanding the structure-activity relationship is crucial in optimizing the pharmacological properties of these compounds. Modifications at different positions on the thiadiazole ring can enhance activity or reduce toxicity.

| Modification | Effect |

|---|---|

| Substitution at C-5 | Increased anticonvulsant potency |

| Aromatic groups | Enhanced antimicrobial activity |

| Alkyl chain length | Altered solubility and bioavailability |

Study on Anticonvulsant Activity

In a comparative study involving various thiadiazole derivatives, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide was found to be 1.8 times more effective than valproic acid in controlling seizures in animal models . This underscores the potential of thiadiazole derivatives as alternatives or adjuncts to existing anticonvulsants.

Antimicrobial Efficacy Assessment

A series of N-Ethyl-N-phenyl-1,3,4-thiadiazole derivatives were tested against multiple bacterial strains. The results indicated that specific substitutions led to significant improvements in antibacterial activity compared to standard treatments . This highlights the importance of chemical modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key differences among 1,3,4-thiadiazole diamines arise from substituent variations:

- Melting Points : Bulky substituents like phenyl groups (e.g., 9c) increase melting points due to enhanced crystallinity and π-π interactions. The ethyl group in the target compound may reduce symmetry, lowering its melting point relative to 9c.

- Solubility : Ethyl groups likely improve solubility in organic solvents compared to purely aryl-substituted analogues.

Biological Activity

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article provides an overview of the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring with ethyl and phenyl substituents at the nitrogen atoms. This unique structure contributes to its biological activity through various mechanisms.

1. Antimicrobial Activity

Research has shown that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : this compound has been tested against various bacterial strains. Studies indicate that it possesses noteworthy activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. This compound has shown cytotoxic effects in various cancer cell lines:

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro and in vivo:

- In vitro Studies : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

- In vivo Studies : Animal models demonstrated reduced edema in paw inflammation assays when treated with the compound .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Biomolecules : The mesoionic nature of thiadiazoles allows them to interact effectively with biomolecules like DNA and proteins . This interaction can disrupt cellular functions leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives may act as enzyme inhibitors in metabolic pathways associated with inflammation and microbial resistance .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A study on its antibacterial properties revealed a significant reduction in bacterial load in infected animal models treated with the compound compared to controls .

- Case Study 2 : Clinical trials assessing its anticancer efficacy showed promising results in patients with advanced carcinoma types when used as an adjunct therapy alongside standard treatments .

Q & A

Q. What are the established synthetic routes for N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine, and how is its structure confirmed?

The compound is synthesized via cyclization reactions involving hydrazinecarbothioamide derivatives and electrophilic agents like 2-bromo-2-substituted acetophenones. For example, heating hydrazinecarbothioamide 1c with 2a (2-bromo-2-substituted acetophenone) promotes thiadiazole formation, while omitting 2a halts the reaction, indicating its catalytic role in cyclization . Structural confirmation employs:

- TLC analysis to monitor reaction progress.

- IR spectroscopy to identify characteristic N–H and C=S stretching bands (e.g., 3300–3100 cm⁻¹ for amines, 1250–1050 cm⁻¹ for thiadiazole rings).

- ¹H/¹³C NMR to verify substituent patterns (e.g., aromatic protons at δ 7.2–7.6 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- X-ray crystallography (for analogs like 9c ) to resolve bond lengths, angles, and planarity (e.g., crystal space group P21/c, density 1.293 Mg/m³) .

Q. What spectroscopic criteria distinguish this compound from similar derivatives?

Key features include:

- ¹H NMR : Ethyl group signals (triplet at δ ~1.3 ppm for CH₃, quartet at δ ~3.4 ppm for CH₂) and phenyl ring protons (multiplet at δ 7.2–7.6 ppm) .

- IR : Absence of C=S stretches (indicative of cyclization) and presence of N–H bends (~1600 cm⁻¹) .

- MS : Molecular ion peak matching the molecular weight (e.g., m/z 268 for the diphenyl analog) .

Advanced Research Questions

Q. How do reaction mechanisms explain the cyclization of hydrazinecarbothioamides into thiadiazoles?

Cyclization proceeds via nucleophilic attack and rearrangement:

- The thione lone pair attacks the electrophilic carbon, forming intermediates like 10 and 16 , followed by Br⁻ elimination and H₂S extrusion .

- In DMF with iodine, cyclization involves sulfur extrusion (e.g., S₈ formation) and recombination of intermediates, as seen in trichloroethylcarboxamide derivatives .

- Solvent polarity (e.g., ethanol vs. DMF) and bases (e.g., triethylamine) influence reaction rates and regioselectivity .

Q. How can conflicting spectral data during synthesis be resolved?

- Contradiction in NMR signals : Use decoupling experiments or 2D NMR (e.g., HSQC, HMBC) to assign overlapping aromatic/amine protons .

- Unexpected IR bands : Compare with authentic samples (e.g., known 9c ) or analyze by X-ray to confirm structural deviations .

- Mass spectrometry anomalies : Verify purity via HPLC and recalibrate MS parameters to rule out adduct formation .

Q. What strategies optimize the synthesis of this compound for higher yields?

- Temperature control : Prolonged heating (6+ hours) in ethanol improves cyclization .

- Catalyst use : Triethylamine enhances nucleophilicity of intermediates .

- Solvent selection : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .

- Purification : Crystallization from DMF or acetone yields high-purity products (>95%) .

Q. How can structural modifications enhance the biological activity of thiadiazole derivatives?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to improve antimicrobial activity .

- Hybrid scaffolds : Combine thiadiazole with pyrazole or benzodioxine moieties to target specific enzymes (e.g., bacterial dihydrofolate reductase) .

- Bioactivity testing : Screen against E. coli, B. mycoides, and C. albicans using agar diffusion assays; derivatives with methylsulfanyl or nitro groups show enhanced potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.